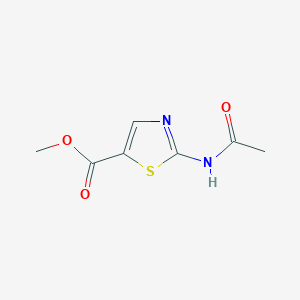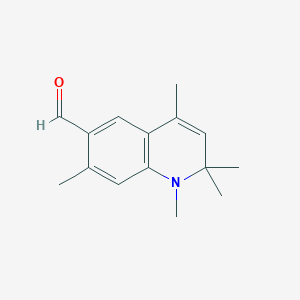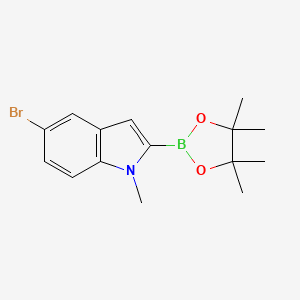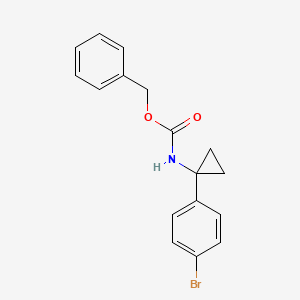
3-(2-Ethylphenoxy)azetidine hydrochloride
Overview
Description
“3-(2-Ethylphenoxy)azetidine hydrochloride” is a chemical compound with the CAS number 1269052-48-3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of azetidines, including “3-(2-Ethylphenoxy)azetidine hydrochloride”, is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of “3-(2-Ethylphenoxy)azetidine hydrochloride” is C11H16ClNO . Its InChI code is 1S/C11H15NO.ClH/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H .Chemical Reactions Analysis
Azetidines, including “3-(2-Ethylphenoxy)azetidine hydrochloride”, are used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The physical form of “3-(2-Ethylphenoxy)azetidine hydrochloride” is solid . It has a molecular weight of 213.70384 . More detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Scientific Research Applications
Pharmacology
3-(2-Ethylphenoxy)azetidine hydrochloride: has potential applications in pharmacology, particularly in the development of new therapeutic agents. Its structure allows it to serve as a building block for compounds that may interact with biological targets. For example, azetidine derivatives have been studied for their neuroprotective effects and memory-restorative properties related to Alzheimer’s disease .
Material Science
In material science, this compound could be used in the synthesis of novel materials with specific properties. Its incorporation into polymers or coatings could lead to materials with unique mechanical or chemical properties, useful in various industrial applications .
Chemical Synthesis
3-(2-Ethylphenoxy)azetidine hydrochloride: is valuable in chemical synthesis as a precursor or intermediate. It can be used in the synthesis of complex organic molecules, potentially leading to the discovery of new reactions or pathways .
Analytical Chemistry
This compound can play a role in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methods .
Life Sciences
In life sciences, 3-(2-Ethylphenoxy)azetidine hydrochloride could be used in research related to cellular processes. It might be involved in studies examining cell signaling pathways or in the development of assays to measure biological activities .
Chromatography
Lastly, in chromatography, this compound could be used to study retention behaviors or as a component in the development of new chromatographic techniques, aiding in the separation and analysis of complex mixtures .
Safety and Hazards
The safety data sheet for “3-(2-Ethylphenoxy)azetidine hydrochloride” indicates that it is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) with the target organ being the respiratory system .
Future Directions
Azetidines, including “3-(2-Ethylphenoxy)azetidine hydrochloride”, have seen remarkable advances in their chemistry and reactivity . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
properties
IUPAC Name |
3-(2-ethylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJCVUPAMJRWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylphenoxy)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol](/img/structure/B1522675.png)
![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)


![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)








